![molecular formula C16H12INO3 B12527058 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]- CAS No. 651330-71-1](/img/structure/B12527058.png)
1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]- is a chemical compound that belongs to the class of isoindole derivatives These compounds are known for their diverse applications in various fields such as organic chemistry, medicinal chemistry, and materials science
Métodos De Preparación
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]- can be achieved through several synthetic routes. One common method involves the reaction of phthalic anhydride with an appropriate amine to form the isoindole core. The iodophenoxyethyl group can be introduced through nucleophilic substitution reactions using suitable iodinated phenols and ethylating agents. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of fluorescent probes for imaging biological systems.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]- involves its interaction with specific molecular targets and pathways. The iodophenoxy group can enhance the compound’s ability to bind to certain proteins or enzymes, thereby modulating their activity. The isoindole core may also interact with nucleic acids or other biomolecules, leading to various biological effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action.
Comparación Con Compuestos Similares
1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]- can be compared with other similar compounds such as:
1H-Isoindole-1,3(2H)-dione, 2-ethyl-: This compound lacks the iodophenoxy group, which may result in different chemical and biological properties.
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds have multiple halogen atoms, which can significantly alter their reactivity and applications.
2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester: This compound has a carboxylic acid ester group, which may influence its solubility and reactivity.
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]- lies in the presence of the iodophenoxy group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
651330-71-1 |
|---|---|
Fórmula molecular |
C16H12INO3 |
Peso molecular |
393.17 g/mol |
Nombre IUPAC |
2-[2-(4-iodophenoxy)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H12INO3/c17-11-5-7-12(8-6-11)21-10-9-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10H2 |
Clave InChI |
TVIPPFBWTBFSGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(2H-tetrazol-5-yl)phenyl]pyridine](/img/structure/B12526975.png)


![4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol](/img/structure/B12526997.png)
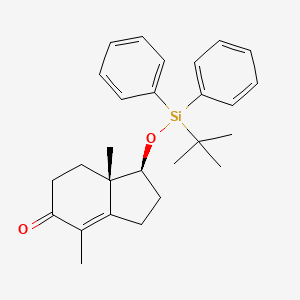

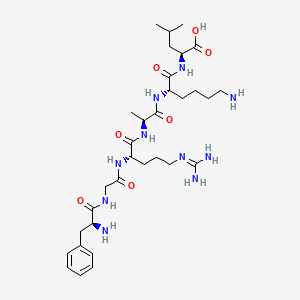
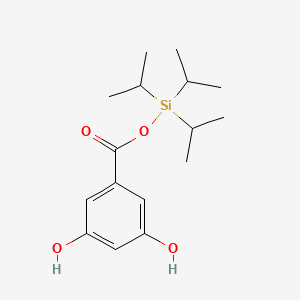
![5-Nitro-2-[(prop-2-en-1-yl)oxy]cyclohexa-1,3-diene](/img/structure/B12527027.png)
![4-[[(2E)-3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)-2-penten-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12527030.png)
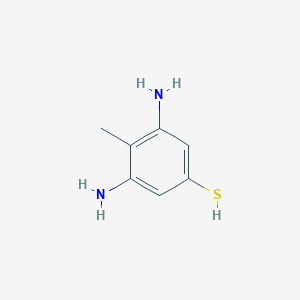
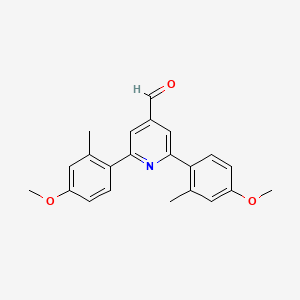
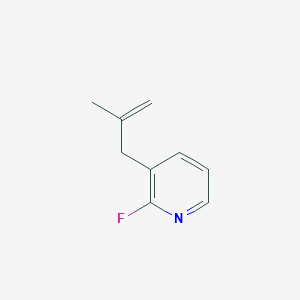
![8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12527061.png)
